

Validating the Structure of 2-Thiazol-2-yl-benzaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Thiazol-2-yl-benzaldehyde

Cat. No.: B1316073

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For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, rigorous structural validation is a critical step. This guide provides a comparative analysis of the techniques used to confirm the structure of **2-Thiazol-2-yl-benzaldehyde** and its derivatives. By presenting available experimental data alongside that of its positional isomer, 4-Thiazol-2-yl-benzaldehyde, and the parent compound, benzaldehyde, this document offers a framework for the structural elucidation of this important class of molecules.

Comparative Spectroscopic and Physical Data

The structural validation of **2-Thiazol-2-yl-benzaldehyde** derivatives relies on a combination of spectroscopic techniques. The following tables summarize key data for **2-Thiazol-2-yl-benzaldehyde**, its isomer 4-Thiazol-2-yl-benzaldehyde, and the foundational molecule, benzaldehyde. This comparative data allows researchers to anticipate the characteristic spectral features of their synthesized compounds.

Table 1: General Properties

Property	2-Thiazol-2-yl-benzaldehyde	4-Thiazol-2-yl-benzaldehyde	Benzaldehyde
Molecular Formula	C ₁₀ H ₇ NOS	C ₁₀ H ₇ NOS[1]	C ₇ H ₆ O
Molecular Weight	189.24 g/mol	189.24 g/mol [1]	106.12 g/mol
CAS Number	223575-69-7	198904-53-9[1]	100-52-7

Table 2: ¹H NMR Spectroscopic Data (Predicted/Reported, δ in ppm)

Proton	2-Thiazol-2-yl-benzaldehyde (Predicted)	4-Thiazol-2-yl-benzaldehyde (Predicted)	Benzaldehyde (CDCl ₃)[2][3][4]
Aldehyde (-CHO)	~10.0	~10.0	~10.0 (s, 1H)
Thiazole H4	~7.5-7.7	~7.5-7.7	-
Thiazole H5	~7.9-8.1	~7.9-8.1	-
Benzene Ring	~7.4-8.0 (m, 4H)	~7.8-8.1 (m, 4H)	~7.5-7.9 (m, 5H)

Table 3: ¹³C NMR Spectroscopic Data (Predicted/Reported, δ in ppm)

Carbon	2-Thiazol-2-yl-benzaldehyde (Predicted)	4-Thiazol-2-yl-benzaldehyde (Predicted)	Benzaldehyde (CDCl ₃)[5][6]
Aldehyde (C=O)	~192	~192	~192.3
Thiazole C2	~168	~168	-
Thiazole C4	~144	~144	-
Thiazole C5	~122	~122	-
Benzene C-ipso (C-CHO)	~136	~136	~136.5
Benzene C-ipso (C-Thiazole)	~134	~134	-
Benzene Ring	~128-135	~128-135	~129-134

Table 4: Infrared (IR) Spectroscopic Data (Predicted/Reported, cm⁻¹)

Functional Group	2-Thiazol-2-yl-benzaldehyde (Predicted)	4-Thiazol-2-yl-benzaldehyde (Predicted)	Benzaldehyde[7][8][9]
C-H (Aromatic)	~3100-3000	~3100-3000	~3063
C-H (Aldehyde)	~2850, ~2750	~2850, ~2750	~2820, ~2720
C=O (Aldehyde)	~1700	~1700	~1703
C=C (Aromatic)	~1600-1450	~1600-1450	~1597, 1585, 1455
C=N (Thiazole)	~1550	~1550	-
C-S (Thiazole)	~700-600	~700-600	-

Table 5: Mass Spectrometry Data (Predicted/Reported, m/z)

Ion	2-Thiazol-2-yl-benzaldehyde (Predicted)	4-Thiazol-2-yl-benzaldehyde (Predicted)	Benzaldehyde[10] [11][12]
[M] ⁺	189	189	106
[M-H] ⁺	188	188	105
[M-CHO] ⁺	160	160	77
[C ₆ H ₄ -Thiazole] ⁺	161	161	-
[C ₆ H ₅] ⁺	-	-	77

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the key analytical techniques used in the structural validation of **2-Thiazol-2-yl-benzaldehyde** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- **Spectral Interpretation:** Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the aldehyde, C-H stretches of the aromatic and aldehyde groups, and vibrations of the thiazole ring.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is suitable.
- **Ionization:** Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS, ESI for liquid samples).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides additional structural information. High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

X-ray Crystallography

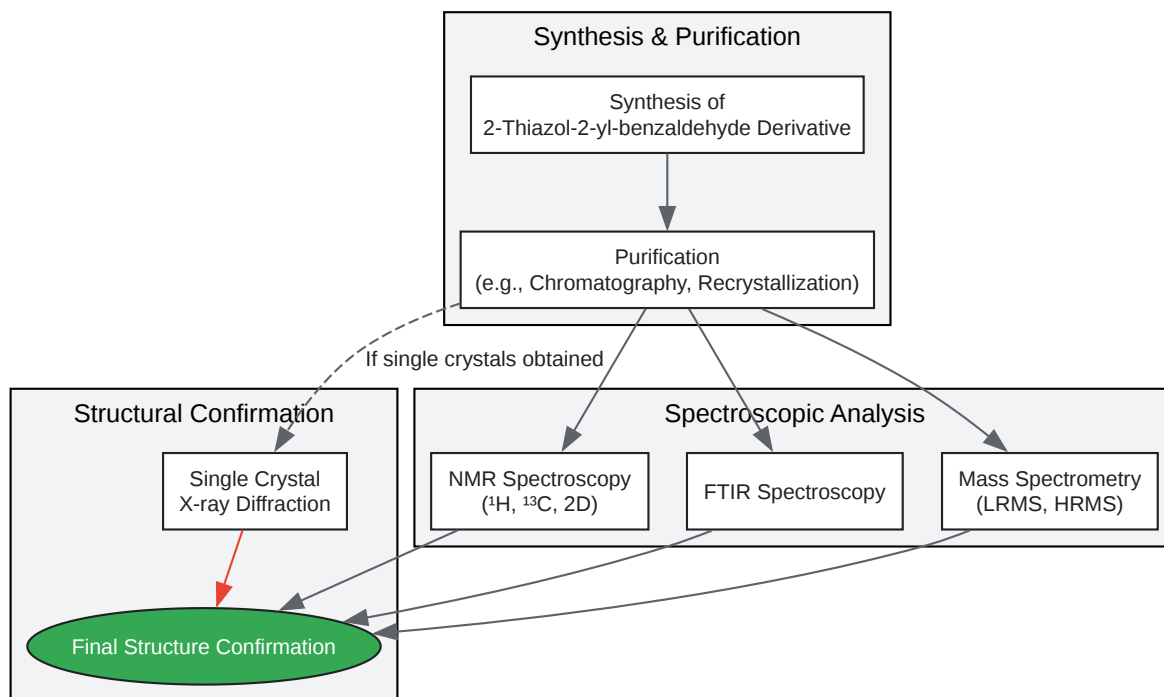
- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and

crystallization techniques (e.g., slow evaporation, vapor diffusion).

- **Data Collection:** Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate three-dimensional structure.
- **Data Analysis:** Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. While no crystal structure for **2-Thiazol-2-yl-benzaldehyde** itself is readily available in public databases, structures of related thiazole derivatives have been reported and can provide comparative insights.[\[13\]](#)

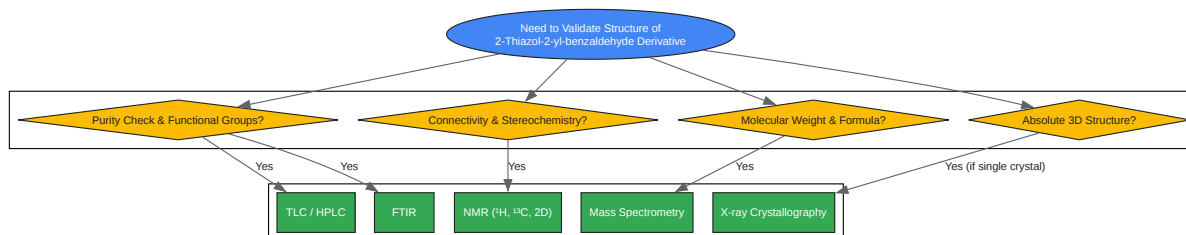
Visualizing the Validation Process

To aid in understanding the workflow and decision-making process in structural validation, the following diagrams are provided.



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Workflow for Structural Validation



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